molecular formula C12H17NO4 B3339462 [3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine CAS No. 1019477-36-1

[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine

Cat. No.: B3339462
CAS No.: 1019477-36-1
M. Wt: 239.27
InChI Key: XLTDBXUYGQAWAZ-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine is a secondary amine featuring a benzodioxol moiety, a methoxy group, a hydroxypropyl chain, and a methylamine substituent. Its structure combines aromatic, ether, and alcohol functionalities, making it a candidate for diverse biochemical interactions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(methylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-13-5-10(14)7-15-6-9-2-3-11-12(4-9)17-8-16-11/h2-4,10,13-14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTDBXUYGQAWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COCC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 1,3-benzodioxole and epichlorohydrin.

    Step 1 Formation of the Epoxide: Epichlorohydrin is reacted with 1,3-benzodioxole in the presence of a base such as sodium hydroxide to form the corresponding epoxide.

    Step 2 Ring Opening: The epoxide is then opened using methylamine under controlled conditions to yield 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a methylene group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methylene derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzodioxole ring.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, potentially modulating neurotransmitter activity.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and resins, where its unique structure imparts desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropylamine group can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Features Molecular Formula Notable Properties/Findings Reference
3-(2H-1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropylamine Benzodioxol ring, methoxy, hydroxypropyl, methylamine C₁₂H₁₇NO₄ Detected as isomers in forensic analyses
[3-(Benzimidazol-2-yl)propyl]methylamine Benzimidazole ring replaces benzodioxol; lacks hydroxyl group C₁₁H₁₅N₃ Potential CNS activity due to aromatic N-heterocycle
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide Dihydroisoquinoline core, hydroxypropyl, tetrahydro-2H-pyran substituent C₂₅H₃₂N₄O₃ High-yield synthesis (48.9% in step 4)
3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride Benzodioxol linked to piperidine; fluorophenyl substituent C₁₉H₂₀FNO₃·HCl Commercial availability for biochemical research
5-Amino-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2,3-dihydroisoxazole-4-carboxylate Triazole and isoxazole heterocycles; lacks hydroxypropyl chain C₁₂H₁₁N₅O₃ Synthesized via cyclocondensation reactions

Functional Group Analysis

  • Benzodioxol vs. In contrast, benzimidazole () and triazole () rings introduce nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Hydroxypropyl Chain: The 2-hydroxypropyl group in the target compound and dihydroisoquinolin derivatives () may improve solubility and enable interactions with polar residues in enzymes or receptors.
  • Methylamine vs. Piperidine/Tetrahydro-2H-pyran :
    Methylamine offers a compact amine group, while piperidine () and tetrahydro-2H-pyran () introduce bulkier, conformationally constrained moieties that could affect bioavailability or target selectivity.

Pharmacological Implications

While direct pharmacological data for the target compound are absent, structurally related compounds exhibit diverse activities:

  • Piperidine derivatives () are used in biochemical research, possibly targeting neurological pathways.
  • Dihydroisoquinolin derivatives () may serve as protease inhibitors or kinase modulators due to their amide and heterocyclic motifs.

Biological Activity

3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.

  • Molecular Formula : C12H17NO4
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 31598190

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, particularly its effects on cancer cell lines and its interaction with enzymes.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzodioxole have shown cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The mechanism of action includes:

  • Induction of Apoptosis : The compound has been observed to increase both early and late apoptosis in cancer cells.
  • Inhibition of DNA Synthesis : It exhibits inhibitory effects on DNA synthesis, which is crucial for cancer cell proliferation.
  • Mitochondrial Membrane Potential Disruption : Changes in mitochondrial membrane potential have been noted, indicating a pathway for inducing cell death.

A specific derivative identified as compound 5 was particularly effective, demonstrating low toxicity towards normal mouse embryonic fibroblast cells (NIH/3T3), suggesting a favorable therapeutic index .

Enzyme Inhibition

The compound's interaction with cholinesterases (AChE and BuChE) has also been studied. Although some benzodioxole derivatives exhibit inhibition of these enzymes, 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine does not show significant inhibitory activity against AChE or BuChE. This finding suggests that its anticancer activity may not be directly related to cholinesterase inhibition .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzodioxole derivatives:

  • Cytotoxicity Assessment :
    • A study evaluated multiple benzodioxole derivatives for their cytotoxic effects on A549 and C6 cells. The results indicated that specific structural modifications significantly enhanced anticancer activity while maintaining lower toxicity to normal cells .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action revealed that certain derivatives could inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, thereby contributing to their anticancer effects .
  • Comparative Analysis :
    • A comparative analysis of various analogs demonstrated that those with biphenyl substituents exhibited increased lipophilicity and enhanced anticancer activity against the tested cell lines .

Data Tables

CompoundCell LineIC50 (µM)Apoptosis InductionMitochondrial Impact
Compound 5A54912.5HighDisruption observed
Compound 5C615.0ModerateDisruption observed
ControlNIH/3T3>50LowNo disruption

Q & A

Q. What are the optimal synthetic routes for 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis can leverage nucleophilic substitution or Michael addition reactions. For example:
  • Nucleophilic substitution : Reacting a benzodioxolylmethyl electrophile (e.g., brominated intermediate) with a hydroxypropylmethylamine nucleophile in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF). Purification via column chromatography or recrystallization improves purity .
  • Michael addition : Using ethanolamine derivatives (e.g., 2-hydroxypropylamine) with acryloyloxy intermediates, as described for structurally similar compounds. Control stoichiometry and temperature to favor mono-adduct formation .
  • Key Optimization Parameters :
Reaction TypeSolventTemperatureCatalystYield Range
SubstitutionDMF80–100°CNone60–75%
Michael Add.THF25–40°CNone50–65%

Q. How can researchers analytically characterize this compound, and which techniques are most reliable?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzodioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and hydroxypropylamine chain (δ 3.4–3.7 ppm for methoxy groups) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are synthesized .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs or neurotransmitter transporters (e.g., serotonin/dopamine receptors) due to structural similarities to psychoactive benzodioxole derivatives. Use radioligand displacement (e.g., [³H]paroxetine for serotonin transporters) .
  • In Vitro Cytotoxicity : Evaluate dose-dependent effects on cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with known anticancer agents like doxorubicin .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to assess CYP450-mediated oxidation pathways .

Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from varying ATP levels in viability assays .
  • Orthogonal Validation : Confirm receptor binding results (e.g., CRF₁ antagonism) using cAMP inhibition in transfected HEK293 cells and ex vivo brain tissue binding .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and reference standards (e.g., known inhibitors) to minimize batch effects .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of benzodioxole derivatives?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target proteins (e.g., CRF₁ receptor) using AutoDock Vina. Focus on hydrogen bonding with the hydroxypropyl group and π-π stacking with the benzodioxole ring .
  • QSAR Modeling : Train models on analogs (e.g., PubChem CID 145979543) using descriptors like logP, polar surface area, and topological torsion .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability and conformational changes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in metabolic stability studies between rodent and human models?

  • Methodological Answer :
  • Species-Specific CYP450 Profiles : Human CYP3A4/2D6 may metabolize the compound faster than rodent isoforms. Use interspecies scaling factors or chimeric liver models (e.g., humanized mice) .
  • Bile Acid Conjugation : Rodents exhibit higher glucuronidation rates. Analyze phase II metabolites (e.g., glucuronides) via enzymatic hydrolysis followed by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine
Reactant of Route 2
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.